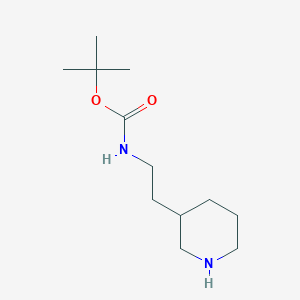

3-(N-Boc-aminoethyl)-piperidine

Description

The exact mass of the compound 3-(N-Boc-aminoethyl)-piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(N-Boc-aminoethyl)-piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-Boc-aminoethyl)-piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-piperidin-3-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIKKZRRQGXGHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402387 | |

| Record name | tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215305-98-9 | |

| Record name | tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(N-Boc-aminoethyl)-piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Boc-aminoethyl)-piperidine, with the CAS number 215305-98-9, is a substituted piperidine derivative that serves as a valuable building block in synthetic organic chemistry. The presence of a Boc-protected amino group and a reactive secondary amine on the piperidine ring makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Piperidine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals and bioactive compounds. This document provides a comprehensive overview of the known chemical properties, available synthesis routes, and potential applications of 3-(N-Boc-aminoethyl)-piperidine.

Core Chemical Properties

The fundamental chemical and physical properties of 3-(N-Boc-aminoethyl)-piperidine are summarized below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 228.33 g/mol | [1][2][3] |

| Appearance | Yellow to brown oil or solid | |

| Boiling Point (Predicted) | 337.3 ± 15.0 °C at 760 mmHg | |

| pKa (Predicted) | 12.85 ± 0.46 | |

| Density (Predicted) | 0.971 g/cm³ |

Table 1: Physicochemical Properties of 3-(N-Boc-aminoethyl)-piperidine

| Identifier | Value |

| CAS Number | 215305-98-9 |

| IUPAC Name | tert-butyl (2-(piperidin-3-yl)ethyl)carbamate |

| SMILES | C1CCNC(C1)CCNC(=O)OC(C)(C)C |

| InChI | InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) |

Table 2: Chemical Identifiers for 3-(N-Boc-aminoethyl)-piperidine

Spectroscopic Data

Experimental Protocols

Synthesis of Aminoethyl-Substituted Piperidine Derivatives

While a specific, detailed protocol for the synthesis of 3-(N-Boc-aminoethyl)-piperidine is not widely published, a general approach for the synthesis of related aminoethyl-substituted piperidine derivatives has been described. One such methodology involves the conjugate addition of a phenyl nucleophile to α,β-unsaturated ketones, followed by a Wittig reaction to introduce a C2 chain. The subsequent transformation of an ester group into an amino moiety and removal of the N-protective group are the final steps.[4]

A logical synthetic route to 3-(N-Boc-aminoethyl)-piperidine could involve the following key steps:

Caption: A plausible synthetic workflow for 3-(N-Boc-aminoethyl)-piperidine.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct biological activity of 3-(N-Boc-aminoethyl)-piperidine or its involvement in any signaling pathways. However, the broader class of aminoethyl-substituted piperidine derivatives has been investigated as σ1 receptor ligands with potential antiproliferative properties.[4][5] The σ1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions, and its modulation is a target for therapeutic intervention in neurological disorders and cancer.

The general structure of these derivatives suggests their potential to interact with various biological targets, and 3-(N-Boc-aminoethyl)-piperidine serves as a key intermediate for creating libraries of such compounds for screening and drug discovery.

Caption: Role of 3-(N-Boc-aminoethyl)-piperidine in a drug discovery workflow.

Safety Information

Based on available data, 3-(N-Boc-aminoethyl)-piperidine should be handled with care in a laboratory setting. The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-(N-Boc-aminoethyl)-piperidine is a valuable chemical intermediate with significant potential in the synthesis of novel piperidine-based compounds for pharmaceutical and scientific research. While detailed experimental data on its physicochemical and spectroscopic properties are not extensively documented, its structural features make it an attractive starting material for creating diverse molecular libraries. Further research into the synthesis and biological evaluation of derivatives of 3-(N-Boc-aminoethyl)-piperidine may lead to the discovery of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. 3-(N-Boc-aminoethyl)piperidine [oakwoodchemical.com]

- 3. 215305-98-9 CAS MSDS (3-(2-BOC-AMINOETHYL) PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. d-nb.info [d-nb.info]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(N-Boc-aminoethyl)-piperidine (CAS 215305-98-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(N-Boc-aminoethyl)-piperidine, a key building block in modern pharmaceutical synthesis. This document covers its physicochemical properties, synthesis, applications, and safety protocols, presented in a format tailored for scientific and research professionals.

Physicochemical Properties

3-(N-Boc-aminoethyl)-piperidine, also known as tert-butyl (2-(piperidin-3-yl)ethyl)carbamate, is a piperidine derivative featuring a Boc-protected aminoethyl side chain. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).

| Property | Value | Source |

| CAS Number | 215305-98-9 | [1] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| Appearance | Yellow to brown oil or solid | [2] |

| Boiling Point (Predicted) | 337.3 ± 15.0 °C | [2] |

| Density (Predicted) | 0.971 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of 3-(N-Boc-aminoethyl)-piperidine

Representative Experimental Protocol: Boc Protection of 3-(2-aminoethyl)piperidine

Materials:

-

3-(2-aminoethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 3-(2-aminoethyl)piperidine in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield 3-(N-Boc-aminoethyl)-piperidine.

Applications in Drug Development

3-(N-Boc-aminoethyl)-piperidine is a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The piperidine moiety of this compound is a key pharmacophore that interacts with the DPP-4 enzyme.

Synthesis of Alogliptin

Alogliptin is a potent and selective DPP-4 inhibitor. The synthesis of Alogliptin involves the nucleophilic substitution of a chloropyrimidine derivative with a chiral aminopiperidine. The Boc-protected precursor can be deprotected to provide the necessary amine for this reaction.

Experimental Protocol: Synthesis of Alogliptin from a Piperidine Intermediate

This protocol outlines the key nucleophilic substitution step.

Materials:

-

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

-

(R)-3-aminopiperidine dihydrochloride (derived from a suitable precursor)

-

Potassium carbonate (K₂CO₃)

-

Isopropanol and water

Procedure:

-

Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.

-

Add potassium carbonate to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by HPLC.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude Alogliptin, which can be further purified.[3][4]

Synthesis of Linagliptin

Linagliptin is another important DPP-4 inhibitor. Its synthesis also utilizes a chiral aminopiperidine derivative to introduce the key pharmacophore.

Experimental Protocol: Synthesis of Linagliptin from a Piperidine Intermediate

This protocol describes the condensation step.

Materials:

-

1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

-

(R)-3-aminopiperidine dihydrochloride

-

Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Procedure:

-

Combine 1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine and (R)-3-aminopiperidine dihydrochloride in DMF or NMP.

-

Add a suitable base such as potassium carbonate or sodium bicarbonate.

-

Heat the reaction mixture to around 80-90°C for several hours.

-

Monitor the reaction for completion.

-

After completion, the crude Linagliptin is isolated and purified.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(N-Boc-aminoethyl)-piperidine and its derivatives. Based on the safety data for closely related compounds, the following guidelines are recommended.

| Hazard Category | Precautionary Statements |

| Skin Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves/protective clothing. |

| Eye Damage | Causes serious eye damage. Wear eye protection/face protection. |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Aquatic Hazard | Toxic to aquatic life with long lasting effects. Avoid release to the environment. |

First Aid Measures:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

3-(N-Boc-aminoethyl)-piperidine (CAS 215305-98-9) is a valuable and versatile building block in medicinal chemistry and drug development. Its utility is particularly highlighted in the synthesis of potent DPP-4 inhibitors like Alogliptin and Linagliptin. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in a research and development setting.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Piperidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a vast array of approved drugs and clinical candidates. Its prevalence is due to its favorable physicochemical and pharmacological properties, including its ability to confer aqueous solubility and provide a three-dimensional framework for precise substituent placement. The introduction of a tert-butoxycarbonyl (Boc) protecting group onto the piperidine nitrogen is a common strategy in multi-step organic syntheses. This protecting group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for controlled manipulation of the piperidine core.

Understanding the physicochemical properties of Boc-protected piperidines is paramount for researchers and drug development professionals. These properties, including lipophilicity (LogP), acidity/basicity (pKa), solubility, and melting point, profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various synthetic transformations. This technical guide provides a comprehensive overview of the core physicochemical properties of a range of Boc-protected piperidine derivatives, complete with detailed experimental protocols and visual representations of key workflows and concepts.

Physicochemical Properties of Representative Boc-Protected Piperidines

The following tables summarize key physicochemical data for a selection of commercially available Boc-protected piperidine derivatives, providing a comparative overview for researchers.

Table 1: General Physicochemical Properties of Boc-Protected Piperidines

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| N-Boc-piperidine | C10H19NO2 | 185.26 | N/A (Liquid) | 130-140 (15 mmHg)[1] | 0.964 (25 °C)[1] | |

| N-Boc-4-hydroxypiperidine | C10H19NO3 | 201.26 | 61-65[2] | 292.3 (760 mmHg)[2] | ~1.1[2] | |

| N-Boc-4-piperidone | C10H17NO3 | 199.25 | 73-77[3] | 336.77 (rough estimate)[4] | 1.1249 (rough estimate)[4] | |

| 4-(N-Boc-amino)piperidine | C10H20N2O2 | 200.28 | 162-166[5] | N/A | N/A | |

| N-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid) | C11H19NO4 | 229.27 | 148-153[6] | 353.2 (Predicted)[6] | 1.164 (Predicted)[5] | |

| (S)-(+)-N-Boc-2-methylpiperidine | C11H21NO2 | 199.29 | N/A (Liquid) | 54-56 (0.05 mmHg)[7] | 0.937 (25 °C)[7] | |

| N-Boc-4-phenylpiperidine | C16H23NO2 | 261.36 | 82[8] | N/A | N/A | |

| N-Boc-4-piperidinemethanol | C11H21NO3 | 215.29 | 78-82 | N/A | N/A |

Table 2: Key Drug-like Properties of Boc-Protected Piperidines

| Compound Name | logP | pKa | Aqueous Solubility |

| N-Boc-piperidine | 1.23 (log Pow)[9] | N/A | N/A |

| N-Boc-4-hydroxypiperidine | 0.61[2] | ~14.80 (hydroxyl group, Predicted)[2] | Soluble in chloroform, ethyl acetate[10] |

| N-Boc-4-piperidone | 0.6 (XLogP3)[11] | -1.58 (Predicted)[4] | Sparingly soluble in PBS (pH 7.2): 1-10 mg/ml[9] |

| 4-(N-Boc-amino)piperidine | 0.7[12] | N/A | N/A |

| N-Boc-piperidine-4-carboxylic acid (N-Boc-isonipecotic acid) | 1.23 (log Pow)[9] | 4.56 (Predicted)[5] | Insoluble in water[5] |

| (S)-(+)-N-Boc-2-methylpiperidine | N/A | N/A | N/A |

| 4-N-Boc-4-N-Methyl-aminopiperidine | 1.2[13] | N/A | N/A |

| 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine | 1.3[10] | N/A | N/A |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for understanding the behavior of Boc-protected piperidines in both biological and chemical systems. The following sections provide detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid or base in a solution. For Boc-protected piperidines, which can contain acidic or basic functional groups, potentiometric titration is a robust method for pKa determination.

Methodology:

-

Sample Preparation: A precise amount of the Boc-protected piperidine is dissolved in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) for compounds with low aqueous solubility, to create a solution of known concentration (e.g., 0.01 M).

-

Apparatus Setup: The sample solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a calibrated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic or basic functional group has been neutralized. For molecules with multiple ionizable groups, multiple inflection points and corresponding pKa values may be observed.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its membrane permeability and overall ADME properties. The shake-flask method is the "gold standard" for experimental logP determination.

Methodology:

-

Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) are shaken together for an extended period (e.g., 24 hours) to ensure mutual saturation. The two phases are then separated.

-

Sample Preparation: A stock solution of the Boc-protected piperidine is prepared in one of the pre-saturated solvents (typically the one in which it is more soluble).

-

Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask or vial.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for drug formulation and bioavailability.

Methodology:

-

Sample Preparation: An excess amount of the solid Boc-protected piperidine is added to a known volume of the test solvent (e.g., water, buffer at a specific pH) in a sealed vial. The presence of undissolved solid is essential.

-

Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: The suspension is filtered or centrifuged to separate the solid from the saturated solution.

-

Concentration Measurement: The concentration of the compound in the clear supernatant is determined by a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound in the specific solvent at that temperature.

Visualization of Key Concepts

pH-Dependent Ionization of N-Boc-piperidine-4-carboxylic acid

The ionization state of a molecule with acidic and/or basic functional groups is dependent on the pH of the surrounding environment. This is particularly relevant for compounds like N-Boc-piperidine-4-carboxylic acid, which possesses a carboxylic acid group. The Henderson-Hasselbalch equation governs the ratio of the protonated (acidic) and deprotonated (conjugate base) forms.

Conclusion

The physicochemical properties of Boc-protected piperidines are critical parameters that influence their application in organic synthesis and drug discovery. The Boc group, while serving as an effective protecting group, also modulates the lipophilicity, solubility, and other properties of the parent piperidine scaffold. A thorough understanding and experimental determination of these properties, as outlined in this guide, are essential for the rational design and development of novel therapeutics. The provided data tables offer a valuable resource for comparing different derivatives, while the detailed experimental protocols and visual workflows serve as practical guides for laboratory practice. As the complexity of drug candidates continues to increase, a solid foundation in the physicochemical principles governing these important building blocks will remain indispensable for success in the field.

References

- 1. 75844-69-8 CAS MSDS (1-Boc-piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 6. N-Boc-Piperidine-4-Carboxylic Acid Exporters Suppliers [sgtlifesciences.com]

- 7. (S)-(+)-N-(叔丁氧羰基)-2-甲基哌啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-BOC-4-(4-Methoxyanilino)piperidine [chembk.com]

- 9. N-BOC-piperidine-4-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 10. 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine | C14H26N2O4 | CID 24730333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-N-Boc-4-N-Methyl-aminopiperidine | C11H22N2O2 | CID 2756806 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Synthesis of 3-(Aminoethyl)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of 3-(aminoethyl)piperidine derivatives. This class of compounds represents a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. This document details synthetic strategies, experimental protocols, and the biological context of these derivatives, with a focus on their interaction with sigma-1 and dopamine D4 receptors.

Core Structure and Significance

The 3-(aminoethyl)piperidine scaffold is a privileged structure in drug discovery. The piperidine ring provides a three-dimensional framework that can orient substituents for optimal interaction with biological targets, while the aminoethyl side chain offers a key site for hydrogen bonding and further derivatization. This combination makes these derivatives promising candidates for the development of novel therapeutics for neurological and psychiatric disorders.

Synthetic Strategies

The synthesis of 3-(aminoethyl)piperidine derivatives can be approached through several strategic pathways. A common strategy involves the preparation of a suitable 3-substituted piperidine precursor, followed by the elaboration of the aminoethyl side chain.

One versatile approach begins with the enantiomerically pure 3-aminopiperidine derivative, which can be synthesized from L-glutamic acid. This precursor can then be further functionalized to introduce the ethylamine moiety. An alternative route involves the reduction of a 3-(cyanomethyl)piperidine intermediate, which can be prepared from commercially available starting materials.

For comparison, a well-documented synthesis of the isomeric 4-(2-aminoethyl)piperidine derivatives is also presented, as the chemical principles and many of the experimental conditions are transferable.[1][2]

Synthesis of the 3-(Aminoethyl)piperidine Core

A plausible and efficient synthesis of the 3-(aminoethyl)piperidine core is outlined below. This multi-step process begins with a protected 3-(hydroxymethyl)piperidine, which is converted to the corresponding nitrile, followed by reduction to the primary amine.

Derivatization of the Core Structure

Once the 3-(aminoethyl)piperidine core is synthesized, it can be further modified at two key positions: the piperidine nitrogen and the primary amine of the aminoethyl side chain. Reductive amination and N-alkylation are common methods to introduce a wide range of substituents, allowing for the fine-tuning of the pharmacological properties of the final compounds.

Data Presentation

The following tables summarize quantitative data for the synthesis of key intermediates and final compounds. Data for the analogous 4-(2-aminoethyl)piperidine derivatives are included for comparative purposes.

Table 1: Synthesis of 3-Substituted Piperidine Precursors

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Esterification, Boc-protection, Reduction, Tosylation, and Cyclization | L-Glutamic Acid | 1. SOCl₂, MeOH; 2. (Boc)₂O, Et₃N, DMAP; 3. NaBH₄, LiCl; 4. TsCl, Et₃N, DMAP; 5. Amine | (S)-tert-butyl (1-substituted-piperidin-3-yl)carbamate | 44-55 | |

| Reduction of Nipecotamide | Nipecotamide | LiAlH₄, THF, reflux | 3-(Aminomethyl)piperidine | 55 |

Table 2: Synthesis of 4-(2-Aminoethyl)piperidine Derivatives

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Wittig Reaction | N-Cbz-4-oxo-2-phenylpiperidine | Ph₃P=CHCO₂Et, Toluene, reflux | Ethyl (E/Z)-(1-(benzyloxycarbonyl)-2-phenylpiperidin-4-ylidene)acetate | 98 | [1][2] |

| Hydrogenation | Ethyl (E/Z)-(1-(benzyloxycarbonyl)-2-phenylpiperidin-4-ylidene)acetate | H₂, Pd/C, MeOH | Ethyl (1-(benzyloxycarbonyl)-2-phenylpiperidin-4-yl)acetate | 70 | [1][2] |

| Reduction of Ester | Ethyl (1-methyl-2-phenylpiperidin-4-yl)acetate | LiAlH₄, THF | 2-(1-Methyl-2-phenylpiperidin-4-yl)ethan-1-ol | 85 | [1][2] |

| Oxidation to Aldehyde | 2-(1-Methyl-2-phenylpiperidin-4-yl)ethan-1-ol | Dess-Martin Periodinane, CH₂Cl₂ | (1-Methyl-2-phenylpiperidin-4-yl)acetaldehyde | 62-93 | [1][2] |

| Reductive Amination | (1-Methyl-2-phenylpiperidin-4-yl)acetaldehyde | Amine, NaBH(OAc)₃, CH₂Cl₂ | N-Substituted-2-(1-methyl-2-phenylpiperidin-4-yl)ethan-1-amine | 11-69 | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl (1-cyclohexylpiperidin-3-yl)carbamate from a Ditosylate Precursor[3]

-

To a solution of (S)-tert-butyl (3,5-bis((tosyloxy)methyl))pentyl)carbamate (1.0 mmol) in acetonitrile (10 mL) is added cyclohexylamine (3.0 mmol) and K₂CO₃ (3.0 mmol).

-

The reaction mixture is heated to reflux and stirred for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the title compound.

Protocol 2: Reduction of 3-(Cyanomethyl)piperidine to 3-(2-Aminoethyl)piperidine

-

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. All operations should be conducted under an inert atmosphere (nitrogen or argon) in a fume hood, and appropriate personal protective equipment should be worn.

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is added a suspension of LiAlH₄ (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of N-protected 3-(cyanomethyl)piperidine (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser work-up).[3]

-

The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-protected 3-(2-aminoethyl)piperidine.

-

The protecting group is then removed under standard conditions (e.g., trifluoroacetic acid for a Boc group) to yield 3-(2-aminoethyl)piperidine.

Protocol 3: Reductive Amination of (1-Methyl-2-phenylpiperidin-4-yl)acetaldehyde[1][2]

-

To a solution of (1-methyl-2-phenylpiperidin-4-yl)acetaldehyde (1.0 equivalent) in dichloromethane (CH₂Cl₂) is added the desired primary or secondary amine (1.2 equivalents).

-

The mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 18 hours.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The crude product is purified by column chromatography to afford the N-substituted derivative.

Biological Significance and Signaling Pathways

Derivatives of the 3-(aminoethyl)piperidine scaffold have shown significant potential as modulators of CNS receptors, particularly the sigma-1 (σ₁) receptor and the dopamine D4 receptor.

Sigma-1 Receptor Ligands

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] It is involved in a variety of cellular processes, including the modulation of calcium signaling, ion channel activity, and neuronal plasticity.[4] Ligands of the sigma-1 receptor are being investigated for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain.[4]

Upon stimulation by an agonist, the sigma-1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can translocate to other cellular compartments to interact with and modulate the function of various proteins, including ion channels and other receptors.[5]

Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[6][7] It is primarily coupled to the Gαi/o subunit, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] The D4 receptor is expressed in brain regions associated with cognition and emotion, making it a target for the treatment of schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[7][8]

Conclusion

The 3-(aminoethyl)piperidine scaffold is a promising starting point for the design and synthesis of novel CNS-active compounds. The synthetic routes outlined in this guide, along with the detailed experimental protocols, provide a solid foundation for the generation of diverse libraries of these derivatives. The exploration of their activity at key biological targets, such as the sigma-1 and dopamine D4 receptors, holds significant potential for the development of new treatments for a range of neurological and psychiatric conditions. Further investigation into the structure-activity relationships of these compounds will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties.

References

- 1. d-nb.info [d-nb.info]

- 2. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 6. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 8. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to piperidine-containing compounds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][2] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.22.[3] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[4]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character, contributing to favorable absorption, distribution, metabolism, and excretion (ADME) properties. The logP value of piperidine is approximately 0.84.[3] Substituents on the ring can be readily modified to fine-tune the overall lipophilicity of the drug molecule, thereby optimizing its pharmacokinetic profile.[2]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their ADME profiles.[2]

Therapeutic Applications of Piperidine-Containing Compounds

The versatility of the piperidine scaffold is evident in its presence in over twenty classes of pharmaceuticals, targeting a wide range of diseases.[5]

Central Nervous System (CNS) Disorders

Piperidine-containing compounds have made a significant impact on the treatment of CNS disorders. Their ability to cross the blood-brain barrier and interact with various neurotransmitter systems makes them ideal candidates for targeting neurological and psychiatric conditions.

A prominent example is the inhibition of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), which are crucial for regulating neurotransmitter levels in the synaptic cleft.[4][6]

Selected Piperidine-Containing CNS Drugs

| Drug Name | Target(s) | Therapeutic Use | Ki (nM) | IC50 (nM) |

| Methylphenidate | DAT, NET | ADHD, Narcolepsy | DAT: 14 | DAT: 114 |

| Paroxetine | SERT | Depression, Anxiety Disorders | SERT: 0.06 | SERT: 0.8 |

| Risperidone | D2, 5-HT2A Receptors | Schizophrenia, Bipolar Disorder | D2: 3.13, 5-HT2A: 0.16 | - |

| Donepezil | Acetylcholinesterase (AChE) | Alzheimer's Disease | - | AChE: 5.7 |

| Fentanyl | µ-opioid Receptor | Analgesic | µ-opioid: 0.39 | - |

Data compiled from multiple sources. Note: Ki and IC50 values can vary depending on the specific assay conditions.

Oncology

The piperidine moiety is also a key structural feature in numerous anticancer agents.[7] These compounds exert their effects through various mechanisms, including the inhibition of kinases, modulation of signaling pathways, and induction of apoptosis.[8][9]

Selected Piperidine-Containing Anticancer Drugs

| Drug Name | Target(s)/Mechanism | Cancer Type | IC50 (µM) |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | JAK1: 3.3, JAK2: 2.8 |

| Palbociclib | CDK4, CDK6 | Breast Cancer | CDK4: 0.011, CDK6: 0.002 |

| Lenalidomide | Cereblon (CRBN) E3 ubiquitin ligase modulator | Multiple Myeloma | - |

Data compiled from multiple sources. Note: IC50 values can vary depending on the specific cell line and assay conditions.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the discovery and characterization of piperidine-containing compounds.

Dopamine Transporter (DAT) Binding Assay

This assay is used to determine the binding affinity of a compound for the dopamine transporter.

Materials:

-

Membrane Preparation: Crude membrane fractions from cells or tissues expressing DAT (e.g., rat striatum or HEK293 cells transfected with human DAT).

-

Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).[6]

-

Test Compound: Serial dilutions of the piperidine-containing compound.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Tissue Preparation: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the crude membrane fraction. Resuspend the pellet in assay buffer and determine the protein concentration.[6]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various concentrations.

-

50 µL of [³H]WIN 35,428 (final concentration of ~1-2 nM).

-

100 µL of the membrane preparation (approximately 20-50 µg of protein).[10]

-

-

Incubation: Incubate the plate at 4°C for 2-3 hours to reach binding equilibrium.[10]

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.[6]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[6]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and is used to screen for inhibitors.[11][12]

Materials:

-

Enzyme: Acetylcholinesterase (AChE).

-

Substrate: Acetylthiocholine (ATCh).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.[11]

-

Test Compound: Serial dilutions of the piperidine-containing compound.

-

96-well microplate reader capable of measuring absorbance at 412 nm.

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and the test compound in appropriate solvents.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer.

-

AChE enzyme solution.

-

Test compound at various concentrations (or solvent for control).[9]

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.[9]

-

Reaction Initiation: Add the ATCh substrate solution to each well to start the enzymatic reaction.[9]

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to record at regular intervals.[9]

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. The rate is proportional to the change in absorbance over time. Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[11]

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[8][13]

Materials:

-

Cell Line: A human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[13]

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (5 mg/mL in PBS).[13]

-

Solubilizing Agent: Dimethyl sulfoxide (DMSO).[13]

-

Test Compound: Serial dilutions of the piperidine-containing compound.

-

96-well plates.

-

Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).[9]

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.[9]

Visualizing Molecular Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to piperidine-containing compounds.

Signaling Pathways

Experimental Workflows

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry.[2] Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating cancer, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.

References

- 1. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Exploratory Studies on N-Boc-Protected Diamines

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precision and control. Among these, the tert-butoxycarbonyl (Boc) group is a preeminent tool for the protection of amines. N-Boc-protected diamines are particularly valuable bifunctional building blocks, possessing one nucleophilic amine and one masked amine. This arrangement allows for sequential and controlled modifications, making them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials.[1][2]

This technical guide provides a comprehensive overview of the synthesis, characterization, deprotection, and applications of N-Boc-protected diamines, with a focus on methodologies and quantitative data relevant to research and development.

Synthesis of Mono-N-Boc-Protected Diamines

The primary challenge in synthesizing mono-N-Boc-protected diamines lies in achieving selectivity, as the two amino groups in a symmetrical diamine have identical reactivity. A prevalent and efficient strategy involves the in situ monoprotonation of the diamine. This renders one amino group non-nucleophilic by forming its ammonium salt, allowing the remaining free amine to react selectively with di-tert-butyl dicarbonate ((Boc)₂O).[3][4]

General Reaction Scheme

The overall strategy relies on the differentiation of the two amine functionalities by protonation, followed by carbamate formation.[4]

References

The Piperidine Scaffold: A Cornerstone in Modern Anticancer Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the landscape of medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold" – a molecular framework that frequently appears in biologically active compounds. Within the realm of oncology, the substituted piperidine core is a recurring motif in a multitude of small molecule inhibitors targeting key signaling pathways that drive cancer progression. This technical guide provides a comprehensive literature review of substituted piperidine scaffolds in anticancer drug development, with a focus on quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) of Anticancer Piperidine Scaffolds

The biological activity of piperidine derivatives is exquisitely sensitive to the nature, positioning, and stereochemistry of their substituents. Strategic modifications to the piperidine ring can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile. The following tables summarize quantitative data for various series of substituted piperidine scaffolds, highlighting key SAR trends in the context of their anticancer activity.

Table 1: SAR of Piperidine Derivatives as Akt Inhibitors

The serine/threonine kinase Akt is a central node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of Akt is a key therapeutic strategy, and numerous piperidine-containing inhibitors have been developed.

| Compound ID | R1 | R2 | R3 | Akt1 IC50 (nM)[1] | PC-3 Cell Proliferation IC50 (µM)[1] |

| 10f | H | Cl | Pyrazolopyrimidine | 35.6 | 8.9 |

| 10g | H | Br | Pyrazolopyrimidine | 28.1 | 5.1 |

| 10h | H | I | Pyrazolopyrimidine | 24.3 | 3.7 |

| 10j | F | Cl | Pyrazolopyrimidine | 42.8 | 12.3 |

| 10k | F | Br | Pyrazolopyrimidine | 33.5 | 7.5 |

| 10l | F | I | Pyrazolopyrimidine | 29.7 | 6.2 |

A representative series of 3-halogenated pyrazolopyrimidine-appended piperidines. The data indicates that increasing the size of the halogen at the R2 position (Cl < Br < I) generally leads to increased potency against both the Akt1 enzyme and the PC-3 prostate cancer cell line.[1]

Table 2: SAR of Piperidine Derivatives as CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest in cancer cells. Palbociclib, a potent CDK4/6 inhibitor, features a piperidine moiety.

| Compound Series | Key Structural Features | CDK4 IC50 (nM) | CDK6 IC50 (nM) | MCF-7 Cell Proliferation IC50 (nM) |

| Palbociclib Analogues | 2-aminopyridine core with a piperazinyl-piperidine side chain | 11 | 16 | 180 |

| Ribociclib Analogues | Pyrrolopyrimidine core with a piperazinyl-piperidine side chain | 10 | 39 | 100 |

| Abemaciclib Analogues | Pyrido[2,3-d]pyrimidin-7-one core with a piperidinyl-ethyl side chain | 2 | 10 | 14 |

This table presents a comparative overview of the potency of three FDA-approved CDK4/6 inhibitors containing a piperidine or piperazine-piperidine scaffold. The specific substitution patterns on the core heterocycle and the piperidine ring significantly influence their inhibitory activity and cellular potency.

Experimental Protocols

Detailed and reproducible experimental methodologies are the bedrock of drug discovery. This section provides protocols for the synthesis of a representative piperidine-based anticancer agent and for key biological assays used to evaluate its efficacy.

Synthesis of a Substituted Piperidine-Based Akt Inhibitor (Compound 10h)

This protocol describes the synthesis of a potent pan-Akt inhibitor with a piperidin-4-yl side chain.[1]

General Procedure for the Synthesis of Compound 10h: [1]

-

Amine Coupling: To a solution of 4-amino-4-carboxypiperidine derivative (Intermediate 5, 1.0 mmol) in dichloromethane (DCM, 6 ml), HBTU (417 mg, 1.1 mmol) and diisopropylethylamine (DIPEA, 388 mg, 3.0 mmol) are added. The mixture is stirred at room temperature for 15 minutes.

-

Addition of Pyrazolopyrimidine: The 3-iodo-pyrazolopyrimidine intermediate (Intermediate 4, 1.0 mmol) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred for 6 hours and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with saturated ammonium chloride solution (3 x 20 ml) and brine (30 ml).

-

Purification: The organic layer is concentrated under reduced pressure to yield an oily residue.

-

De-protection: The residue is dissolved in DCM (4 ml), and trifluoroacetic acid (TFA, 2 ml) is added. The mixture is stirred at room temperature for 2 hours to remove the Boc protecting group.

-

Final Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography to afford the final compound 10h .

Biological Assays

Akt Kinase Inhibition Assay: [2][3]

-

Reagent Preparation: Dilute the purified Akt1 enzyme, substrate peptide (e.g., Crosstide), ATP, and test compounds in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

-

Assay Plate Setup: In a 384-well plate, add 1 µl of the test compound or vehicle (5% DMSO).

-

Enzyme and Substrate Addition: Add 2 µl of the diluted Akt1 enzyme and 2 µl of the substrate/ATP mixture.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to measure the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value for each compound.

Cell Viability (MTT) Assay:

-

Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Mandatory Visualizations

Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following visualizations were created using the DOT language and rendered with Graphviz.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of substituted piperidine Akt inhibitors.

Caption: A generalized experimental workflow for the discovery and evaluation of substituted piperidine anticancer agents.

References

Biological significance of the piperidine motif in drug discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine scaffold, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and functionally significant motifs in medicinal chemistry. Its remarkable prevalence in both natural products and synthetic pharmaceuticals underscores its pivotal role in the development of novel therapeutics across a wide spectrum of diseases. This guide provides a comprehensive overview of the biological significance of the piperidine motif, detailing its physicochemical properties, its role in binding to various biological targets, and its presence in numerous FDA-approved drugs.

Physicochemical Properties and Pharmacokinetic Profile

The enduring popularity of the piperidine ring in drug design can be attributed to its favorable physicochemical properties. As a saturated heterocycle, it possesses a three-dimensional, chair-like conformation that allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The nitrogen atom within the ring is typically basic (pKa ≈ 11.2), allowing it to be protonated at physiological pH. This positive charge can engage in crucial ionic interactions with acidic residues in protein binding pockets, significantly enhancing binding affinity and selectivity. Furthermore, the piperidine motif generally imparts good pharmacokinetic properties, including improved solubility, metabolic stability, and oral bioavailability, making it an attractive scaffold for drug candidates.

The Piperidine Motif in FDA-Approved Drugs

The versatility of the piperidine scaffold is evident in the vast number of FDA-approved drugs that incorporate this motif. These drugs span a wide range of therapeutic areas, highlighting the ability of the piperidine ring to serve as a versatile template for interacting with diverse biological targets.

Table 1: Prominent FDA-Approved Drugs Featuring the Piperidine Motif

| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action | Target(s) |

| Methylphenidate (Ritalin) | ADHD | Norepinephrine-dopamine reuptake inhibitor | DAT, NET |

| Donepezil (Aricept) | Alzheimer's Disease | Acetylcholinesterase inhibitor | AChE |

| Fentanyl (Sublimaze) | Analgesia | μ-opioid receptor agonist | MOR |

| Haloperidol (Haldol) | Antipsychotic | Dopamine D2 receptor antagonist | D2R |

| Risperidone (Risperdal) | Antipsychotic | Serotonin 5-HT2A and Dopamine D2 receptor antagonist | 5-HT2AR, D2R |

| Paroxetine (Paxil) | Antidepressant | Selective serotonin reuptake inhibitor (SSRI) | SERT |

| Celecoxib (Celebrex) | Anti-inflammatory | COX-2 inhibitor | COX-2 |

| Ruxolitinib (Jakafi) | Myelofibrosis | Janus kinase (JAK) inhibitor | JAK1, JAK2 |

| Ibrutinib (Imbruvica) | Oncology | Bruton's tyrosine kinase (BTK) inhibitor | BTK |

| Niraparib (Zejula) | Oncology | Poly (ADP-ribose) polymerase (PARP) inhibitor | PARP1, PARP2 |

Signaling Pathways Modulated by Piperidine-Containing Drugs

The therapeutic effects of piperidine-containing drugs are achieved through their interaction with and modulation of various critical signaling pathways. The structural features of the piperidine ring are often key to achieving potent and selective inhibition or activation of protein targets within these cascades.

Dopaminergic and Serotonergic Signaling

A significant number of antipsychotic and antidepressant medications containing the piperidine motif target dopamine and serotonin receptors or transporters. The protonated nitrogen of the piperidine ring often forms a key salt bridge with an aspartate residue in the binding site of these monoamine targets.

Figure 1: Simplified Dopaminergic and Serotonergic Signaling

Kinase Inhibition in Oncology

In the realm of oncology, piperidine-containing compounds have emerged as potent kinase inhibitors. The piperidine ring often serves as a scaffold to position key pharmacophoric groups that interact with the hinge region of the kinase ATP-binding site.

Figure 2: General Kinase Inhibition Workflow

Experimental Protocols

The synthesis and biological evaluation of piperidine-containing compounds involve a range of standard and specialized experimental techniques.

General Synthesis of a Disubstituted Piperidine

A common synthetic route to access functionalized piperidines is through the reductive amination of a suitable ketone with an amine, followed by cyclization and further modification.

Figure 3: Synthetic Workflow for a Disubstituted Piperidine

Methodology:

-

Reductive Amination: A solution of the ketone and amine in a suitable solvent (e.g., methanol, dichloromethane) is treated with a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Extraction: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Cyclization (if applicable): The intermediate is then subjected to conditions that promote intramolecular cyclization to form the piperidine ring. This may involve heating or the use of a catalyst.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

To determine the potency of a piperidine-containing compound as a kinase inhibitor, an in vitro kinase assay is typically performed.

Methodology:

-

Reagents and Materials: Recombinant kinase, substrate peptide, ATP, and the test compound (piperidine derivative). A suitable buffer system is also required.

-

Assay Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is measured. Common detection methods include radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ADP produced.

-

Data Analysis: The results are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The piperidine motif continues to be a highly valued scaffold in drug discovery due to its advantageous physicochemical properties, its ability to engage in key interactions with a wide array of biological targets, and its proven success in numerous FDA-approved drugs. The three-dimensional nature of the piperidine ring provides a versatile framework for the design of potent and selective modulators of various signaling pathways. A thorough understanding of the synthesis, biological evaluation, and structure-activity relationships of piperidine-containing compounds is essential for the continued development of innovative and effective therapeutics.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(N-Boc-aminoethyl)-piperidine from L-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 3-(N-Boc-aminoethyl)-piperidine, a valuable chiral building block in medicinal chemistry, starting from the readily available chiral precursor, L-glutamic acid. The synthesis involves five key steps: esterification, N-Boc protection, reduction of the diester to a diol, tosylation of the diol, and a final cyclization with mono-Boc-protected ethylenediamine. This protocol offers a practical and efficient route to enantiomerically pure 3-substituted piperidine derivatives.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products. The development of robust and stereoselective synthetic routes to functionalized piperidines is therefore of significant interest to the drug discovery and development community. L-glutamic acid serves as an inexpensive and enantiomerically pure starting material for the synthesis of various chiral molecules. The following application note details a five-step synthesis of 3-(N-Boc-aminoethyl)-piperidine from L-glutamic acid, providing a clear and reproducible methodology for laboratory-scale preparation.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Figure 1: Overall synthetic workflow from L-glutamic acid to 3-(N-Boc-aminoethyl)-piperidine.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis.

| Step | Product Name | Starting Material | Reagents | Yield (%) | Reference |

| 1 | Dimethyl L-glutamate | L-Glutamic Acid | SOCl₂, MeOH | quant. | [1][2] |

| 2 | (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate | Dimethyl L-glutamate | (Boc)₂O, Et₃N, DMAP | 92 | [1] |

| 3 | (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate | N-Boc Diester | NaBH₄, MeOH | 76 | [1] |

| 4 | (S)-tert-butyl (1,5-bis((4-methylphenyl)sulfonyloxy)pentan-2-yl)carbamate | Diol | TsCl, Et₃N, DMAP | quant. | [1] |

| 5a | (S)-tert-butyl (1-(2-((tert-butoxycarbonyl)amino)ethyl)piperidin-3-yl)carbamate | Ditosylate | N-Boc-ethylenediamine, K₂CO₃, MeCN | 60-70 | |

| 5b | (S)-tert-butyl (1-(2-aminoethyl)piperidin-3-yl)carbamate (Final Product) | Piperidine Precursor | TFA, DCM | >95 | |

| *Note: Yields for step 5a and 5b are estimated based on similar reported chemical transformations as a specific literature protocol for this exact reaction was not identified in the search. |

Experimental Protocols

Materials and General Methods: All chemicals and solvents should be of reagent grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Esterification of L-Glutamic Acid

Protocol:

-

To a stirred suspension of L-glutamic acid (10.0 g, 67.9 mmol) in methanol (100 mL), cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise to the suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a white solid in quantitative yield.[1][2]

-

The crude product is typically used in the next step without further purification.

Step 2: N-Boc Protection of Dimethyl L-glutamate

Protocol:

-

Dissolve the crude dimethyl L-glutamate hydrochloride (quantitative from the previous step, ~67.9 mmol) in dichloromethane (150 mL) and cool to 0 °C.

-

Add triethylamine (38 mL, 272 mmol) to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 22.2 g, 102 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.83 g, 6.8 mmol).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with water (100 mL) and extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Wash the combined organic layers with 10% aqueous sodium bisulfate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate as a colorless oil (yield: 92%).[1]

Step 3: Reduction of N-Boc Diester to Diol

Protocol:

-

To a solution of (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (10.0 g, 34.3 mmol) in methanol (150 mL), add sodium borohydride (NaBH₄, 5.2 g, 137 mmol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate as a white solid (yield: 76%).[1]

Step 4: Tosylation of the Diol

Protocol:

-

Dissolve the diol (5.0 g, 21.4 mmol) in dichloromethane (100 mL) and cool to 0 °C.

-

Add triethylamine (9.0 mL, 64.3 mmol) and a catalytic amount of DMAP (0.26 g, 2.14 mmol).

-

Add p-toluenesulfonyl chloride (TsCl, 8.9 g, 47.1 mmol) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction with 20% aqueous sodium bicarbonate (50 mL).

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ditosylate as a solid in quantitative yield.[1]

-

This crude product is used in the next step without further purification.

Step 5: Cyclization and Deprotection to 3-(N-Boc-aminoethyl)-piperidine

Note: The following is a proposed protocol based on general procedures for N-alkylation of amines with tosylates, as a specific literature procedure for this exact transformation was not identified.

5a. Cyclization with N-Boc-ethylenediamine:

Protocol:

-

To a solution of the crude ditosylate (quantitative from the previous step, ~21.4 mmol) in anhydrous acetonitrile (200 mL), add N-Boc-ethylenediamine (3.77 g, 23.5 mmol) and anhydrous potassium carbonate (8.8 g, 64.2 mmol).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield (S)-tert-butyl (1-(2-((tert-butoxycarbonyl)amino)ethyl)piperidin-3-yl)carbamate.

5b. Final Deprotection:

Protocol:

-

Dissolve the di-Boc protected piperidine from step 5a in dichloromethane (50 mL).

-

Add trifluoroacetic acid (TFA, 10 mL) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours until TLC indicates complete deprotection of the N-Boc-ethylenediamine moiety.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography if necessary to obtain the final product, 3-(N-Boc-aminoethyl)-piperidine.

References

Application Notes and Protocols: 3-(N-Boc-aminoethyl)-piperidine as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(N-Boc-aminoethyl)-piperidine as a versatile synthetic building block in medicinal chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) protecting group on the ethylamine side chain and the secondary amine in the piperidine ring offer orthogonal handles for selective functionalization, making this scaffold highly valuable for creating diverse molecular architectures.

Core Applications in Medicinal Chemistry

3-(N-Boc-aminoethyl)-piperidine and its derivatives are key structural motifs in a variety of biologically active compounds. The piperidine moiety is a common scaffold in pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional orientations. The protected aminoethyl side chain allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR).

A significant application of this building block is in the development of ligands for various biological targets, including sigma (σ) receptors. The σ1 receptor, in particular, is a promising target for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and cancer. The 4-(2-aminoethyl)piperidine scaffold, a close analog of the title compound, has been shown to produce potent and selective σ1 receptor ligands.[1][2]

Synthesis of the Core Building Block

The synthesis of substituted piperidines often involves multi-step sequences. One common strategy for preparing the core 3-aminopiperidine scaffold is through the cyclization of acyclic precursors. For instance, enantiomerically pure 3-(N-Boc-amino)piperidine derivatives can be synthesized from L-glutamic acid in a five-step sequence involving esterification, Boc-protection, reduction, tosylation, and cyclization.

General Synthetic Workflow for 3-(N-Boc-amino)piperidine Derivatives

Caption: Synthetic pathway for 3-(N-Boc-amino)piperidine derivatives.

Application in the Synthesis of Bioactive Ligands: σ1 Receptor Ligands

Experimental Workflow for the Synthesis of Aminoethyl-Piperidine Derivatives